molecular formula C8H9N5O B2920907 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856018-75-1

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2920907
CAS No.: 1856018-75-1
M. Wt: 191.194
InChI Key: BYDHUAHJOCTRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. These methods may include multicomponent reactions, cycloadditions, and catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3,5-diphenyl-1H-pyrazole
  • 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide
  • 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-12-6(5-7(9)11-12)8(14)13-4-2-3-10-13/h2-5H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDHUAHJOCTRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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